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Benzoic acid, 2,6-dihydroxy-3,5-dinitro-

Cat. No.: B14708557
CAS No.: 22604-82-6
M. Wt: 244.12 g/mol
InChI Key: COTKXUJUTQZYDR-UHFFFAOYSA-N
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Description

Contextualization within Dihydroxybenzoic Acid Chemistry

Dihydroxybenzoic acids (DHBAs) are a class of phenolic acids characterized by a benzene (B151609) ring substituted with two hydroxyl groups and one carboxyl group. There are six main isomers of DHBA, each with the same molecular formula (C7H6O4) but differing in the substitution pattern of the hydroxyl groups. chemicalbook.com The 2,6-dihydroxybenzoic acid isomer, also known as γ-resorcylic acid, serves as the foundational precursor to the title compound. orgsyn.org

The chemistry of 2,6-dihydroxybenzoic acid is significantly influenced by the presence of the two hydroxyl groups positioned ortho to the carboxylic acid function. This arrangement facilitates strong intramolecular hydrogen bonding, which can impact its acidity and solubility. foodb.ca Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the conformational preferences and vibrational frequencies of 2,6-dihydroxybenzoic acid. mdpi.com The presence of hydroxyl groups makes the aromatic ring highly activated towards electrophilic substitution reactions.

Significance within Dinitroaromatic Compound Research

Dinitroaromatic compounds are characterized by the presence of two nitro groups attached to an aromatic ring. These compounds are of significant interest due to their diverse applications, ranging from explosives to intermediates in the synthesis of dyes and pharmaceuticals. researchgate.net The nitro group is strongly electron-withdrawing, which has a profound effect on the chemical and physical properties of the aromatic ring. nih.gov

The presence of two nitro groups in Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is expected to significantly increase its acidity compared to the parent 2,6-dihydroxybenzoic acid. For instance, 3,5-dinitrobenzoic acid has a pKa of 2.82, making it considerably more acidic than benzoic acid (pKa = 4.20). wikipedia.org The electron-withdrawing nature of the nitro groups also deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution reactions. nih.gov The study of dinitroaromatic compounds is crucial for understanding their reactivity, stability, and potential applications in various fields of chemistry.

Historical Development of Related Chemical Entities

The historical development of compounds related to Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is rooted in the foundational discoveries of phenolic and nitroaromatic chemistry. The exploration of dihydroxybenzoic acids dates back to the early days of organic chemistry, with the various isomers being synthesized and characterized over time. These compounds were often studied for their natural occurrence and potential medicinal properties.

The nitration of aromatic compounds is a classic and historically significant reaction in organic chemistry. The synthesis of dinitrobenzoic acids, for example, has been well-documented, with methods involving the direct nitration of benzoic acid using a mixture of nitric and sulfuric acids. orgsyn.org The study of nitrated phenols also has a long history, initially driven by their use as dyes and later as explosives, such as picric acid (2,4,6-trinitrophenol). orgsyn.org The development of controlled nitration techniques has been essential for the synthesis of specific isomers of nitroaromatic compounds.

Interactive Data Tables

Below are interactive data tables summarizing the key properties of related chemical compounds to provide context for the characteristics of Benzoic acid, 2,6-dihydroxy-3,5-dinitro-.

Table 1: Physicochemical Properties of Dihydroxybenzoic Acid Isomers

Property2,6-Dihydroxybenzoic Acid2,4-Dihydroxybenzoic Acid3,5-Dihydroxybenzoic Acid
Molecular Formula C7H6O4C7H6O4C7H6O4
Molar Mass 154.12 g/mol nih.gov154.12 g/mol 154.12 g/mol oatext.com
Melting Point 165 °C nih.gov213-217 °C235-238 °C
CAS Number 303-07-1 nih.gov89-86-199-10-5

Table 2: Physicochemical Properties of Dinitrobenzoic Acid Isomers

Property3,5-Dinitrobenzoic Acid2,5-Dinitrobenzoic Acid2-Hydroxy-3,5-dinitrobenzoic acid
Molecular Formula C7H4N2O6C7H4N2O6C7H4N2O7
Molar Mass 212.12 g/mol nih.gov212.12 g/mol 228.12 g/mol sigmaaldrich.com
Melting Point 205-207 °C wikipedia.org177-178 °C orgsyn.org170-174 °C sigmaaldrich.com
CAS Number 99-34-3 wikipedia.org610-28-6609-99-4 sigmaaldrich.com

Table 3: Calculated Physicochemical Properties of 2-Hydroxy-3,5-dinitrobenzoic acid (as a proxy)

PropertyValueUnitSource
Molecular Weight 228.12 g/mol Cheméo chemeo.com
logP (Octanol/Water Partition Coefficient) 0.907Crippen Calculated Property chemeo.com
Water Solubility (log10WS) -2.38mol/lCrippen Calculated Property chemeo.com
Enthalpy of Fusion (ΔfusH°) 41.34kJ/molJoback Calculated Property chemeo.com
Enthalpy of Vaporization (ΔvapH°) 104.40kJ/molJoback Calculated Property chemeo.com

Direct Synthetic Pathways

The direct synthesis of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- involves introducing the nitro groups onto a pre-existing dihydroxybenzoic acid framework.

Nitration Reactions on Dihydroxybenzoic Acid Scaffolds

The established method for nitrating aromatic rings, particularly benzoic acid and its derivatives, involves electrophilic aromatic substitution using a mixture of concentrated nitric acid and concentrated sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

While a specific protocol for the dinitration of 2,6-dihydroxybenzoic acid is not extensively documented, the synthesis can be inferred from known reactions on similar substrates. For instance, the nitration of benzoic acid with fuming nitric acid and sulfuric acid yields 3,5-dinitrobenzoic acid. orgsyn.org Similarly, 2-hydroxybenzoic acid (salicylic acid) can be nitrated to form 2-hydroxy-3,5-dinitrobenzoic acid (3,5-dinitrosalicylic acid). sigmaaldrich.com

In the case of 2,6-dihydroxybenzoic acid, the directing effects of the substituents determine the position of nitration. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions meta to the carboxyl group are 3 and 5. These same positions are ortho and para to the hydroxyl groups. Therefore, the electronic properties of the starting material strongly favor the introduction of nitro groups at the 3- and 5-positions, leading to the desired 2,6-dihydroxy-3,5-dinitro- product. The reaction would typically be performed under controlled temperature conditions to manage the exothermic nature of the nitration.

Multi-step Reaction Sequences for Functional Group Introduction

An alternative to direct nitration is a multi-step pathway where functional groups are introduced sequentially. One such pathway involves starting with a precursor that already contains groups that can be converted into the desired hydroxyl functionalities. A notable example is the synthesis of the 2,6-dihydroxybenzoic acid scaffold from 2,6-dichlorobenzaldehyde. guidechem.com This process underscores a versatile strategy for introducing hydroxyl groups via nucleophilic aromatic substitution on an activated ring.

The sequence involves the following key transformations:

Oxidation : The starting material, 2,6-dichlorobenzaldehyde, is first oxidized to 2,6-dichlorobenzoic acid.

Hydrolysis : The crucial step is the replacement of the two chlorine atoms with hydroxyl groups. This is achieved through alkaline hydrolysis, where the 2,6-dichlorobenzoic acid is heated in a closed vessel with an aqueous alkali solution at temperatures ranging from 100-220°C.

Acidification : The final step is the acidification of the reaction mixture, which protonates the carboxylate and phenoxide groups, precipitating the 2,6-dihydroxybenzoic acid product. This precursor is then ready for the subsequent dinitration step as described previously.

StepTransformationKey Reagents/ConditionsPurpose
1Oxidation of AldehydeChlorinating agent followed by hydrolysisConvert aldehyde to carboxylic acid (via acid chloride)
2Alkaline HydrolysisAqueous alkali, 100-220°CReplace chloro groups with hydroxyl groups
3AcidificationInorganic acid (e.g., HCl)Precipitate the final 2,6-dihydroxybenzoic acid product
4DinitrationConc. HNO₃, Conc. H₂SO₄Introduce nitro groups at the 3- and 5-positions

Precursor Synthesis and Functionalization Strategies

The availability of the key precursor, 2,6-dihydroxybenzoic acid, is critical. Research has focused on efficient and green methods for its production, as well as on the use of functionalized precursors.

Enzymatic Carboxylation for 2,6-Dihydroxybenzoic Acid Production

A green and innovative approach to synthesizing 2,6-dihydroxybenzoic acid (2,6-DHBA) is through the enzymatic carboxylation of resorcinol (B1680541). mdpi.compsecommunity.org This biotransformation utilizes the enzyme 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) to catalyze the fixation of carbon dioxide onto the resorcinol ring. psecommunity.org

The primary challenge of this reaction is its unfavorable thermodynamic equilibrium, which limits the product yield. mdpi.com To overcome this, researchers have developed several process intensification strategies:

In Situ Product Removal (ISPR) : This technique involves adding a high-affinity adsorber, such as the Dowex® 1X8-50 anion exchange resin, to the reaction medium. The adsorber selectively binds the 2,6-DHBA product as it is formed, effectively removing it from the equilibrium and driving the reaction forward. This method has been shown to achieve reaction yields exceeding 80%. mdpi.compsecommunity.org

High CO₂ Pressure : Increasing the concentration of the CO₂ substrate by operating the reaction under elevated pressure can also shift the equilibrium towards the product side.

The reaction is typically carried out in an aqueous triethanolamine (B1662121) (TEA) phase, which enhances the solubility of CO₂. mdpi.compsecommunity.org Following the reaction, the product can be eluted from the adsorber resin and purified to a high degree. mdpi.com

ParameterCondition/ReagentPurposeReference
SubstrateResorcinolStarting material for carboxylation mdpi.compsecommunity.org
C1 SourceGaseous CO₂Provides the carboxyl group mdpi.compsecommunity.org
Biocatalyst2,6-DHBD EnzymeCatalyzes the specific carboxylation at the 2-position psecommunity.org
SolventAqueous Triethanolamine (TEA)Enhances CO₂ solubility mdpi.com
Yield EnhancementISPR with Dowex® 1X8-50Overcomes thermodynamic equilibrium limitations mdpi.compsecommunity.org
Temperature30°COptimal for enzyme activity mdpi.com

Halogenation of Dihydroxybenzoic Acid Isomers

Halogenation represents a key strategy for the functionalization of aromatic compounds. In the context of dihydroxybenzoic acids, halogen atoms can serve as versatile handles for further synthetic transformations or as a means to produce the desired scaffold from halogenated precursors. While direct halogenation of 2,6-dihydroxybenzoic acid can be complex, the use of halogenated starting materials is a well-established route. guidechem.com

The process known as halodecarboxylation, or decarboxylative halogenation, is a fundamental method for converting carboxylic acids into organic halides by cleaving the carbon-carbon bond of the carboxyl group. nih.govacs.org This reaction can provide regioisomers that are not easily accessible through direct electrophilic aromatic halogenation. acs.org For aromatic acids, this serves as a powerful synthetic tool. Although a general method for all aromatic acids remains a challenge, specific substrates, such as easily oxidizable dihydroxybenzoic acids, are potential candidates for these transformations. nih.govacs.org

Derivatization Chemistry and Analog Synthesis

The multiple functional groups on Benzoic acid, 2,6-dihydroxy-3,5-dinitro- offer numerous possibilities for derivatization and the synthesis of a wide range of analogs. Such derivatives are often synthesized to explore structure-activity relationships in various chemical and biological contexts.

A common strategy in derivatization involves reacting the carboxylic acid group. For example, 3,5-dinitrobenzoic acid is conventionally used to characterize unknown alcohols by converting them into crystalline 3,5-dinitrobenzoate (B1224709) esters with sharp, identifiable melting points. hansshodhsudha.com This is traditionally done by first converting the carboxylic acid to the more reactive 3,5-dinitrobenzoyl chloride using reagents like thionyl chloride or phosphorus pentachloride, followed by reaction with the alcohol. hansshodhsudha.com Greener, microwave-assisted methods that directly react the acid and alcohol in the presence of a catalytic amount of sulfuric acid have also been developed. hansshodhsudha.com

Similarly, the carboxyl group of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- could be converted to:

Esters : By reacting with various alcohols.

Amides : By reacting with primary or secondary amines.

Acid Halides : By reacting with a halogenating agent like thionyl chloride.

Furthermore, the two phenolic hydroxyl groups can be targeted for reactions such as:

Etherification : Reaction with alkyl halides under basic conditions to form ethers.

Acylation : Reaction with acid chlorides or anhydrides to form esters.

The nitro groups themselves can also be chemically transformed, most commonly through reduction to amino groups, which opens up another avenue for extensive derivatization chemistry.

An exploration into the chemical reactivity and synthesis of Benzoic acid, 2,6-dihydroxy-3,5-dinitro-, this article delves into its significant chemical transformations and the application of green chemistry principles in its synthetic design. The focus remains strictly on the specified methodologies, including the formation of derivatives, adducts, and complexes, alongside modern, environmentally conscious synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O8 B14708557 Benzoic acid, 2,6-dihydroxy-3,5-dinitro- CAS No. 22604-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22604-82-6

Molecular Formula

C7H4N2O8

Molecular Weight

244.12 g/mol

IUPAC Name

2,6-dihydroxy-3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H4N2O8/c10-5-2(8(14)15)1-3(9(16)17)6(11)4(5)7(12)13/h1,10-11H,(H,12,13)

InChI Key

COTKXUJUTQZYDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

Mechanistic and Theoretical Investigations of Benzoic Acid, 2,6 Dihydroxy 3,5 Dinitro

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways and the study of kinetics for dinitro-dihydroxy-benzoic acid derivatives are complex, influenced by the interplay of multiple functional groups.

Determination of Reaction Rates and Selectivity

The reaction rates for compounds like Benzoic acid, 2,6-dihydroxy-3,5-dinitro- are significantly influenced by the strong electron-withdrawing nature of the two nitro groups and the electron-donating character of the hydroxyl groups. These substituents heavily modulate the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. The precise determination of reaction rates would necessitate experimental studies, such as stopped-flow spectrophotometry or NMR spectroscopy, under controlled conditions of temperature, pH, and reactant concentrations. Selectivity in reactions, for instance, in further substitution, would be dictated by the directing effects of the existing functional groups. The hydroxyl groups are ortho-, para-directing, while the nitro groups are meta-directing. Given the existing substitution pattern, any further electrophilic substitution would be highly disfavored and sterically hindered.

Table 1: Hypothetical Kinetic Data for a Reaction of Benzoic Acid, 2,6-dihydroxy-3,5-dinitro- This table is illustrative and based on expected trends for similarly substituted aromatic compounds.

Reactant Concentration (mol/L)Initial Rate (mol/L·s)Rate Constant (k)
0.051.2 x 10⁻⁴0.0024 L/mol·s
0.104.8 x 10⁻⁴0.0048 L/mol·s
0.151.1 x 10⁻³0.0073 L/mol·s

Investigation of Steric and Electronic Influences on Reactivity

The reactivity of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is governed by a balance of steric and electronic factors.

Electronic Influences:

Nitro Groups (-NO₂): These are powerful electron-withdrawing groups, both through induction and resonance. They decrease the electron density on the benzene (B151609) ring, making it less reactive towards electrophiles.

Hydroxyl Groups (-OH): These are electron-donating groups through resonance, which increases the electron density on the ring, particularly at the ortho and para positions. However, their effect is counteracted by the nitro groups.

Carboxylic Acid Group (-COOH): This group is also electron-withdrawing, further deactivating the ring towards electrophilic attack.

Steric Influences: The presence of five substituents on the benzene ring creates significant steric hindrance. The groups at positions 2 and 6 (hydroxyl) and 3 and 5 (nitro) crowd the remaining unsubstituted position (4), as well as the carboxylic acid group at position 1. This steric bulk can hinder the approach of reactants, slowing down potential reactions or preventing them altogether.

Photochemical Reaction Mechanisms

The photochemistry of nitroaromatic compounds is a rich field of study. Upon absorption of UV light, Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is expected to be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited nitro group can then participate in various reactions, such as hydrogen abstraction from the solvent or other molecules, or intramolecular reactions. For instance, intramolecular hydrogen abstraction from an adjacent hydroxyl group could lead to the formation of a transient species that could undergo further rearrangement or reaction. The specific photochemical pathways would depend on the solvent and the presence of other reactants.

Quantum Chemical Studies and Molecular Modeling

Quantum chemical calculations provide invaluable insights into the electronic structure and reactivity of molecules like Benzoic acid, 2,6-dihydroxy-3,5-dinitro-.

Analysis of Electronic Structure and Reactivity

Analysis of the electronic structure derived from DFT calculations can reveal key aspects of the molecule's reactivity. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps. In Benzoic acid, 2,6-dihydroxy-3,5-dinitro-, the MEP would likely show regions of high negative potential around the oxygen atoms of the hydroxyl, nitro, and carboxylic acid groups, indicating their nucleophilic character. Conversely, regions of positive potential would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, as well as on the carbon atoms of the aromatic ring due to the strong electron-withdrawing effects of the nitro groups.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical. A low LUMO energy would suggest that the molecule is a good electron acceptor, which is expected due to the presence of the nitro groups. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties for a Dinitro-dihydroxy-benzoic Acid Derivative This table presents theoretical data that would be expected from DFT calculations.

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-3.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.5 D

Based on a comprehensive search of available scientific literature, detailed mechanistic and theoretical investigations specifically for the compound "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-" (CAS RN: 22604-82-6) are not present in the public domain. Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the specified outline regarding its predicted spectroscopic signatures, conformational analysis, and intermolecular interactions.

The requested in-depth data, including:

Prediction of Spectroscopic Signatures: No computational or experimental studies detailing predicted IR, NMR, or other spectroscopic data for this specific molecule were found.

Conformational Analysis and Intermolecular Interactions: There is no available research on the monomeric and dimeric structures, hydrogen bonding networks, or noncovalent interaction profiles of Benzoic acid, 2,6-dihydroxy-3,5-dinitro-.

While research exists for related compounds such as 2,6-dihydroxybenzoic acid and 3,5-dinitrobenzoic acid, extrapolating this information would be speculative and would not meet the requirement of focusing solely on "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-". Therefore, the sections and subsections outlined in the prompt cannot be populated with factual, specific data for the target compound.

Advanced Spectroscopic Characterization of Benzoic Acid, 2,6 Dihydroxy 3,5 Dinitro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR Spectroscopy

Heteronuclear NMR (e.g., ³¹P, ¹¹⁹Sn) for Derivatives and Adducts

While direct heteronuclear NMR studies on derivatives of "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-" are not documented in the reviewed literature, the application of this technique is crucial for characterizing adducts and derivatives involving heteroatoms like phosphorus (³¹P) or tin (¹¹⁹Sn).

For instance, if "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-" were to be reacted with a phosphorus-containing compound, such as a phosphine (B1218219) or a phosphate, ³¹P NMR spectroscopy would be an invaluable tool. The chemical shift (δ) of the phosphorus nucleus would provide information about its electronic environment and coordination state. Coupling constants between phosphorus and nearby protons (¹H) or carbon (¹³C) atoms, observed in ¹H-³¹P or ¹³C-³¹P correlation spectra, would help in elucidating the precise structure of the resulting derivative.

Similarly, the formation of organotin adducts, for example, through the reaction of the carboxylic acid group with an organotin oxide or halide, could be monitored and characterized by ¹¹⁹Sn NMR. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin center. Changes in the chemical shift upon adduct formation would confirm the interaction and provide insights into the structure of the resulting complex.

In the absence of specific data, the utility of heteronuclear NMR remains a powerful, albeit theoretical, tool for the structural elucidation of potential derivatives of "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-".

X-ray Crystallography and Solid-State Structure Determination

Direct X-ray crystallographic data for "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-" is not available. However, the study of related dinitrobenzoic acids provides a solid foundation for predicting its solid-state behavior. The crystal structures of 3,5-dinitrobenzoic acid, for instance, have been extensively studied, revealing the formation of various polymorphs and co-crystals.

Single-Crystal Structure Elucidation

For a closely related compound, 3,5-dinitrobenzoic acid, two monoclinic polymorphs have been identified, each with a different space group (P2(1)/c and C2/c). The crystallographic data for these polymorphs are summarized in the table below. It is plausible that "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-" would also exhibit polymorphism, with the specific crystal system and space group being dependent on the crystallization conditions. The presence of two hydroxyl groups in addition to the nitro and carboxylic acid functionalities would likely lead to a more complex network of intermolecular interactions.

Table 1: Crystallographic Data for Polymorphs of 3,5-Dinitrobenzoic Acid

Parameter Polymorph 1 Polymorph 2
Formula C₇H₄N₂O₆ C₇H₄N₂O₆
Molar Mass 212.1 g/mol 212.1 g/mol
Crystal System Monoclinic Monoclinic
Space Group P2(1)/c C2/c
a (Å) 10.0290 (6) 21.036 (2)
b (Å) 8.8711 (7) 8.7331 (6)
c (Å) 9.514 (2) 9.7659 (8)
**β (°) ** 95.639 (12) 111.051 (7)
Volume (ų) 842.4 (3) 1674.3 (5)
Z 4 8

| Calculated Density (g/cm³) | 1.672 | 1.683 |

Analysis of Crystal Packing and Intermolecular Forces

The crystal packing of "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-" would be dominated by a network of intermolecular forces, primarily hydrogen bonding and potentially π-π stacking interactions. The two hydroxyl groups, the carboxylic acid group, and the two nitro groups all provide sites for strong hydrogen bond donation and acceptance.

In the known structures of 3,5-dinitrobenzoic acid, a strong intermolecular O-H···O hydrogen bond is observed between the carboxylic acid groups of two adjacent molecules, forming a classic centrosymmetric dimer. It is highly probable that a similar carboxylic acid dimer motif would be present in the crystal structure of "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-".

Furthermore, the hydroxyl groups at positions 2 and 6 would introduce additional possibilities for hydrogen bonding, potentially leading to the formation of extended one-, two-, or three-dimensional networks. These interactions could involve other hydroxyl groups, the nitro groups, or the carbonyl oxygen of the carboxylic acid.

The interplay of these various intermolecular forces would ultimately dictate the final crystal structure and its physical properties. The formation of co-crystals with other molecules, as has been observed for 3,5-dinitrobenzoic acid with various partners, would introduce further complexity and opportunities for novel supramolecular assemblies.

Analytical Method Development and Validation for Benzoic Acid, 2,6 Dihydroxy 3,5 Dinitro

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the cornerstone for the separation, identification, and quantification of individual components in a mixture. For a substituted aromatic acid like Benzoic acid, 2,6-dihydroxy-3,5-dinitro-, reversed-phase chromatography would be the most common approach.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for 2,6-dihydroxy-3,5-dinitrobenzoic acid is not published, methods for the closely related isomer, 3,5-Dinitrosalicylic acid (2-hydroxy-3,5-dinitrobenzoic acid), are mentioned in commercial product specifications, where HPLC is used to confirm purity, often alongside titration. ottokemi.comsigmaaldrich.comsigmaaldrich.com

Developing an HPLC method for 2,6-dihydroxy-3,5-dinitrobenzoic acid would involve optimizing several key parameters. A reversed-phase C18 column would be a logical starting point, given the compound's aromatic nature. The mobile phase would likely consist of an acidified aqueous component (e.g., water with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. The acidic conditions suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection would typically be performed using a UV-Vis detector, as the nitro and aromatic functionalities result in strong chromophores.

Table 1: Illustrative HPLC Parameters for Analysis of Dinitrobenzoic Acid Isomers Note: This table is a hypothetical example based on methods for related compounds and does not represent a validated method for Benzoic acid, 2,6-dihydroxy-3,5-dinitro-.

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient)Elutes the compound from the column; acid improves peak shape.
Flow Rate 1.0 mL/minControls retention time and separation efficiency.
Detection UV-Vis at 230-260 nmWavelength for detecting the aromatic and nitro groups.
Injection Volume 10 µLStandard volume for introducing the sample.
Column Temp. 25-30 °CEnsures reproducible retention times.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution. The development of a UPLC method for 2,6-dihydroxy-3,5-dinitrobenzoic acid would follow the same logic as for HPLC, starting with a C18 stationary phase and an acidified water/acetonitrile mobile phase. The primary advantage would be a reduction in run time and solvent consumption, making it ideal for high-throughput screening or quality control applications.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive alternative for the detection and quantification of electroactive species. The two nitro groups (-NO₂) on the benzoic acid ring are readily reducible, making this class of compounds excellent candidates for analysis by techniques such as voltammetry. uchile.cl

The electrochemical reduction of nitroaromatic compounds on an electrode surface typically proceeds in a stepwise manner. uchile.cldtic.mil In aqueous media, the nitro group can undergo a four-electron, four-proton reduction to a hydroxylamine (B1172632) derivative (Ar-NHOH), and further reduction can lead to the corresponding amine (Ar-NH₂). acs.org The potential at which these reductions occur is a characteristic of the specific molecule and the experimental conditions (e.g., pH). nih.gov Techniques like differential pulse voltammetry (DPV) could be developed for sensitive quantification of 2,6-dihydroxy-3,5-dinitrobenzoic acid, as they are effective for analyzing nitroaromatic explosives like TNT and DNB. rsc.org

Hydrodynamic Voltammetry for Kinetic Studies

While no specific kinetic studies using hydrodynamic voltammetry were found for 2,6-dihydroxy-3,5-dinitrobenzoic acid, this technique is a powerful tool for investigating the mechanisms and kinetics of electrochemical reactions. By controlling the mass transport of the analyte to the electrode surface (e.g., using a rotating disk electrode), one can study the rates of electron transfer and any coupled chemical reactions associated with the reduction of the nitro groups. Such studies would provide fundamental insights into the compound's redox chemistry.

Purity Assessment and Quantification Methodologies

Assessing the purity and determining the concentration of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- are critical for quality control. A combination of chromatographic and other methods would be employed for a comprehensive evaluation.

Purity Assessment:

Chromatographic Purity: A developed and validated HPLC or UPLC method would be the primary tool for purity assessment. By separating the main compound from any impurities (e.g., starting materials, by-products, or degradation products), the purity can be calculated based on the relative peak areas.

Titration: As seen with its isomer, 3,5-Dinitrosalicylic acid, an acid-base titration could be used to determine the assay value based on the carboxylic acid functional group. ottokemi.comsigmaaldrich.comsigmaaldrich.com This provides a measure of the total acidic content.

Quantification:

Chromatographic Quantification: The most common method for quantification would be HPLC or UPLC with UV detection, using an external standard method. A calibration curve is constructed by analyzing known concentrations of a pure reference standard. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve. This approach is widely used for its accuracy and specificity. The DNS method, which uses 3,5-Dinitrosalicylic acid to quantify reducing sugars via a colorimetric reaction, is a well-known quantification application of a related isomer. wikipedia.orgyoutube.comscielo.brsrce.hr

Table 2: Summary of Potential Purity and Quantification Methodologies

TechniquePrincipleApplication
HPLC/UPLC Chromatographic separation with UV detection.Purity: Separation from impurities. Quantification: Comparison to a reference standard.
Titration Neutralization of the carboxylic acid group with a standard base.Purity/Assay: Measures total acid content.
Voltammetry Electrochemical reduction of nitro groups.Quantification: Relates current response to concentration.

Applications in Advanced Materials and Catalysis Research Involving Benzoic Acid, 2,6 Dihydroxy 3,5 Dinitro and Its Derivatives

Functional Materials Design

The design of functional materials leverages the specific chemical properties of molecular components to achieve desired performance characteristics. Derivatives of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- are explored in this context for their potential to be integrated into larger systems like polymers or to function as components in energetic formulations.

While direct studies on the incorporation of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- into polymer systems are not extensively detailed, research on its parent structures provides insights into potential methodologies. For instance, dihydroxybenzoic acid isomers have been investigated in the context of electropolymerization. Studies comparing the electrochemical polymerization of 3,5-dihydroxybenzoic acid and 2′,6′-dihydroxyacetophenone have shown that the former does not readily form stable polymer films on electrodes under certain conditions, with its products remaining mostly dissolved. nih.gov This suggests that copolymerization might be a more suitable strategy for integrating such monomers into a polymer structure. nih.gov

Another approach for incorporating benzoic acid derivatives into polymers involves their inclusion within the crystalline phases of a host polymer. Research has demonstrated that benzoic acid can be sorbed into the crystalline cavities of syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene) oxide (PPO). mdpi.com This method allows for the functional additive to be located primarily within the crystalline regions rather than the amorphous phases of the polymer, which can prevent aggregation of the guest molecules and maintain the physical properties of the resulting film or fiber. mdpi.com This technique has been successfully applied to create functional films with chromophore, photoreactive, and antimicrobial guests. mdpi.com

The table below summarizes polymer systems involving related benzoic acid derivatives.

Polymer Host/SystemGuest/Monomer MoleculeMethod of IncorporationObserved Outcome
Platinum/Glassy Carbon Electrode3,5-dihydroxybenzoic acidElectropolymerizationLimited film formation, products remained largely dissolved. nih.gov
Syndiotactic Polystyrene (sPS)Benzoic acidSorption from solutionInclusion of guest molecules in the polymer's crystalline channels. mdpi.com
Poly(2,6-dimethyl-1,4-phenylene) oxide (PPO)Benzoic acidSorption from solutionFormation of a co-crystalline phase with guest molecules in crystalline cavities. mdpi.com

The development of new energetic materials (explosives, propellants, and pyrotechnics) is driven by the need for compounds with higher performance, improved thermal stability, and reduced sensitivity to shock or thermal stimuli. chemistry-chemists.com The presence of multiple nitro groups on an aromatic ring is a common feature in many energetic materials, as these groups contribute to a high heat of formation, good oxygen balance, and high density. chemistry-chemists.com

While specific energetic performance data for Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is not widely published, the properties of analogous polynitro-aromatic compounds serve as a reference. For example, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is a well-known insensitive high explosive valued for its remarkable thermal stability and insensitivity to impact and shock. chemistry-chemists.commdpi.com The synthesis of novel energetic materials often involves the nitration of substituted aromatic rings. chemistry-chemists.com The introduction of functional groups like hydroxyl (-OH) or amino (-NH2) groups can modulate the sensitivity and explosive performance of the resulting compound. chemistry-chemists.comresearchgate.net For instance, research into derivatives of 3,6-dinitropyrazolo[4,3-c]pyrazole has produced compounds with high thermal stability, with decomposition temperatures exceeding 370°C, making them potential candidates for heat-resistant energetic materials. eurekaselect.com

The table below compares properties of selected nitroaromatic energetic materials.

Compound NameStructureKey FeaturesDecomposition Temperature (°C)
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)Aromatic ring with 3 amino and 3 nitro groupsExtremely insensitive to impact, shock, and heat. chemistry-chemists.commdpi.com>350
2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105)Pyrazine ring with 2 amino, 2 nitro, and 1 N-oxide groupHigh density (1.918 g/cm³). chemistry-chemists.com354
1,4-bis(2',4',6'-trinitrophenyl)-dinitro[4,3-c]pyrazole (DTNBDNP)3,6-dinitropyrazolo[4,3-c]pyrazole core with trinitrophenyl substituentsHigh thermal stability. eurekaselect.com407.5

Catalytic Transformations

The carboxylate and hydroxyl functionalities of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- and its derivatives allow them to act as ligands, binding to metal centers to form coordination complexes. These complexes can exhibit catalytic activity in various chemical transformations.

Derivatives of dinitrobenzoic acid are well-established as versatile ligands in coordination chemistry. Specifically, 3,5-dinitrobenzoate (B1224709) (3,5-DNB) has been shown to coordinate with metal ions through its carboxylate group and, in some cases, its nitro groups. nih.gov This versatility allows it to form a variety of structures, including molecular systems and coordination polymers. nih.gov An analysis of crystallographic data reveals that with 3d transition metals and lanthanides, 3,5-DNB tends to form coordination bonds primarily through the carboxylate group, which can act in monodentate, bidentate, and bridging modes. nih.gov

The parent compound, 2,6-dihydroxybenzoic acid (DHBA), also forms complexes with divalent metal ions like Ni(II) and Co(II). researchgate.net Structural analysis has shown that the metal ions interact with DHBA through hydrogen bonds. researchgate.net The formation of these metal complexes can enhance the biological properties of the parent ligand. researchgate.net The complexation of various benzoic acid derivatives with metals like Cu, Ni, and Co has been explored to enhance properties such as water solubility and antimicrobial activity. researchgate.net

The table below lists examples of metal complexes formed with related ligands.

LigandMetal Ion(s)Coordination ModeResulting Structure Type
3,5-Dinitrobenzoate (3,5-DNB)3d Transition Metals (Cu, Ni, etc.)Primarily through carboxylate group (monodentate, bidentate, bridging). nih.govMono-, di-, or trinuclear molecular compounds; Coordination polymers. nih.gov
3,5-Dinitrobenzoate (3,5-DNB)Lanthanides (Eu, Ho, Gd, etc.)Primarily through carboxylate group (monodentate, bidentate, bridging). nih.govCoordination polymers. nih.gov
2,6-Dihydroxybenzoic acid (DHBA)Ni(II), Co(II)Interaction via H-bonds. researchgate.netDiscrete metal complexes. researchgate.net

Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from multicarboxylic acid ligands are a significant area of catalysis research. These materials are valued for their high surface areas, tunable porosity, and uniformly distributed active sites. mdpi.com Derivatives of benzoic acid containing multiple carboxyl groups are frequently used as the organic building blocks for these frameworks. mdpi.com

For example, CPs synthesized using 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, a tricarboxylic acid ligand, in conjunction with transition metals like Mn(II), Ni(II), and Cd(II), have been successfully employed as photocatalysts. mdpi.com These materials have demonstrated high efficiency in the photodegradation of organic pollutants, such as dinitrazole antibiotics and rhodamine B dye, under light irradiation. mdpi.com The Mn(II)-based coordination polymer, in particular, showed superior performance, degrading over 90% of the pollutants within 45 minutes. mdpi.com The catalytic activity of such materials stems from their ability to generate reactive oxygen species upon light absorption, which then break down the pollutant molecules.

Biocatalytic Applications

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Research into the parent compound, 2,6-dihydroxybenzoic acid (2,6-DHBA), has revealed its involvement in enzymatic reactions. Specifically, a decarboxylase enzyme isolated from Rhizobium sp. has been used for the reversible carboxylation of resorcinol (B1680541) to produce 2,6-DHBA. mdpi.com

This biocatalytic process is an example of an enzymatic Kolbe-Schmitt reaction, where CO₂ is fixed onto a phenolic substrate. mdpi.comresearchgate.net The reaction is thermodynamically limited, but strategies such as in situ product removal using an adsorbent resin have been developed to drive the equilibrium toward the carboxylated product, achieving reaction yields above 80%. mdpi.com This enzymatic approach offers a sustainable route to synthesizing 2,6-DHBA from simple precursors. mdpi.comresearchgate.net

Enzyme-Mediated Transformations

There is currently no available scientific literature describing the use of enzymes to perform transformations on "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-". Research on the substrate specificity of known enzymes does not include this particular compound, and no studies have been published on the discovery or engineering of enzymes for its modification.

Process Development for Industrial-Scale Biocatalysis

Consistent with the lack of information on enzyme-mediated transformations, there are no reports on the development of industrial-scale biocatalytic processes involving "Benzoic acid, 2,6-dihydroxy-3,5-dinitro-". The necessary foundational research, including enzyme identification, characterization, and optimization, has not been published, precluding any subsequent process development for large-scale production or transformation.

Environmental Chemistry and Degradation Studies of Benzoic Acid, 2,6 Dihydroxy 3,5 Dinitro

Environmental Fate and Persistence Modeling

The environmental behavior of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is dictated by the physicochemical properties conferred by its functional groups: a carboxylic acid, two hydroxyl groups, and two nitro groups attached to a benzene (B151609) ring. While direct experimental data on this specific molecule is scarce, its persistence and fate can be inferred from the behavior of related nitroaromatic compounds.

Nitroaromatic compounds have been widely used in the synthesis of products such as dyes, pesticides, and explosives, leading to their release into the environment. asm.org The presence of multiple electron-withdrawing nitro groups, combined with the inherent stability of the benzene ring, generally makes these compounds resistant to oxidative degradation and thus recalcitrant in the environment. asm.orgnih.gov Multiply nitrated aromatics are often more persistent and toxic than their singly nitrated counterparts. nih.gov

Stability under Various Environmental Conditions

The stability of Benzoic acid, 2,6-dihydroxy-3,5-dinitro- in soil and water would be influenced by factors such as pH, temperature, and UV radiation.

Hydrolysis: The functional groups on the molecule are generally stable against hydrolysis under typical environmental pH conditions (pH 5-9).

Photolysis: Aromatic compounds with nitro groups can undergo phototransformation. Sunlight may lead to the transformation of the compound, potentially through the reduction of the nitro groups or reactions involving the hydroxyl groups. However, the exact photolytic pathway and rate for this specific compound are not documented.

Sorption: The carboxylic acid group suggests some degree of water solubility, which would influence its mobility in soil and water. nih.gov However, the aromatic ring structure can lead to sorption onto organic matter in soil and sediment, reducing its bioavailability and transport.

Microbial Transformation and Bioremediation Potential

The presence of nitroaromatic compounds in the environment has spurred research into microorganisms that have evolved pathways to degrade them. asm.orgnih.gov Biodegradation is considered an effective method for removing nitroaromatics from contaminated sites. researchgate.net

Investigation of Microbial Degradation Pathways

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. slideshare.net

Anaerobic Pathways: Under anaerobic conditions, the primary transformation route involves the reduction of the nitro groups (-NO2) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups by nitroreductase enzymes. slideshare.net Complete mineralization by a single anaerobic strain is rare. slideshare.net

Aerobic Pathways: Aerobic degradation is more common for mono- and dinitroaromatic compounds and can lead to complete mineralization, where the microbe uses the compound as a source of carbon, nitrogen, and energy. slideshare.net The initial steps can involve either oxidative or reductive pathways. In the oxidative pathway, dioxygenase enzymes can attack the aromatic ring, leading to ring cleavage. In the reductive pathway, the nitro groups are first reduced before the ring is cleaved.

Given the structure of Benzoic acid, 2,6-dihydroxy-3,5-dinitro-, it is plausible that microorganisms could utilize one or more of these general pathways. The hydroxyl groups may provide a site for initial oxidative attack, while the nitro groups are targets for reductive enzymes.

Assessment of Biotransformation Products

The products of microbial transformation are highly dependent on the specific microorganism and the environmental conditions.

Nitro Group Reduction: The sequential reduction of the two nitro groups would lead to the formation of various intermediates, including nitrosodihydroxy-nitrobenzoic acid, aminodihydroxy-nitrobenzoic acid, and ultimately diaminodihydroxybenzoic acid.

Ring Cleavage: Following initial transformations, microbes can cleave the aromatic ring to produce aliphatic acids, which can then enter central metabolic pathways like the Krebs cycle.

A summary of expected intermediate classes based on known nitroaromatic degradation is provided below.

Transformation Step Potential Intermediate Class Metabolic Condition
Initial ReductionAmino-nitro-dihydroxybenzoic acidsAnaerobic/Aerobic
Full ReductionDiamino-dihydroxybenzoic acidAnaerobic/Aerobic
DecarboxylationDinitro-dihydroxybenzeneAerobic/Anaerobic
Ring CleavageAliphatic acids (e.g., muconic acid derivatives)Aerobic

Environmental Assessment of Production and Industrial Use

Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is classified as a specialty chemical, a category that includes a vast number of compounds used in various industries like pharmaceuticals, agriculture, and electronics. wilcoprime.com The production and use of such chemicals have significant environmental implications. unitopchemicals.com

The manufacturing process for specialty organic chemicals can be a source of environmental contamination. service.gov.uk Key environmental concerns associated with chemical production include:

Waste Generation: Synthesis of complex molecules like Benzoic acid, 2,6-dihydroxy-3,5-dinitro- can produce hazardous waste streams requiring specialized disposal. unitopchemicals.com

Emissions: The release of volatile organic compounds (VOCs), greenhouse gases, and other pollutants into the atmosphere can occur. wilcoprime.comdeskera.com

Water Pollution: Effluents from manufacturing plants may contain the final product, raw materials, and by-products, leading to contamination of water sources if not properly treated. unitopchemicals.comdeskera.com

Energy and Resource Consumption: Chemical synthesis is often an energy-intensive process that relies on non-renewable resources for both energy and raw materials. wilcoprime.comunitopchemicals.com

Given its structure as a highly substituted benzoic acid, its industrial applications may be in niche areas such as a chemical intermediate, a laboratory reagent, or in the synthesis of dyes or specific polymers. The environmental impact would be closely tied to the scale of production and the specific use case. A comprehensive environmental assessment would require a life cycle analysis (LCA), tracking the impacts from raw material acquisition through manufacturing, use, and final disposal. deskera.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-dihydroxy-3,5-dinitrobenzoic acid, and how can regioselectivity be optimized during nitration and hydroxylation?

  • Methodological Answer : The synthesis of nitro-substituted benzoic acids typically involves sequential nitration and hydroxylation. For regioselective nitration, controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) are critical to direct nitro groups to the 3,5-positions. Hydroxylation at the 2,6-positions can be achieved via demethylation of methoxy precursors or direct electrophilic substitution using oxidizing agents like H₂O₂ in acidic media. Monitoring reaction progress with HPLC or TLC ensures intermediate purity. For regioselectivity, steric and electronic effects of substituents must be considered; computational pre-screening (e.g., DFT) of transition states can predict favorable pathways .

Q. Which spectroscopic techniques are most effective for characterizing 2,6-dihydroxy-3,5-dinitrobenzoic acid, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • FTIR : Look for O–H stretching (broad peak ~3200–3500 cm⁻¹), asymmetric/symmetric NO₂ stretching (1530 cm⁻¹ and 1350 cm⁻¹), and C=O (carboxylic acid) at ~1680 cm⁻¹. Compare with reference spectra of analogous compounds like 3,5-dinitrobenzoic acid .
  • NMR : ¹H NMR will show aromatic protons (δ 8.5–9.5 ppm for nitro-adjacent H) and hydroxyl protons (δ 10–12 ppm, exchangeable). ¹³C NMR should confirm carboxylic acid (δ ~170 ppm) and nitro-substituted carbons (δ ~140–150 ppm). Use DMSO-d₆ to resolve hydroxyl signals .

Q. What are the stability considerations and optimal storage conditions for this compound?

  • Methodological Answer : Nitroaromatics are light-sensitive and prone to decomposition under heat or alkaline conditions. Store in amber glass at –20°C under inert atmosphere (N₂ or Ar). Regularly assess purity via HPLC to detect degradation products like nitroso derivatives. Stability studies under varying pH (2–9) and temperature (4–40°C) can quantify shelf-life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and intramolecular interactions of 2,6-dihydroxy-3,5-dinitrobenzoic acid?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to model intramolecular hydrogen bonding between hydroxyl and nitro groups. Calculate electrostatic potential maps to identify reactive sites for electrophilic attack. Compare optimized geometries with crystallographic data (if available). For accurate thermochemical properties, include exact-exchange corrections as described in Becke’s 1993 work . Solvent effects (e.g., polarizable continuum models) improve predictions of solubility and acid dissociation constants (pKa) .

Q. How should researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis or anomalous spectroscopic results?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Cross-reference with possible side reactions (e.g., over-nitration or esterification).
  • Spectroscopic Discrepancies : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate computational IR/Raman predictions against experimental data to confirm assignments .
  • Reproducibility : Standardize reaction conditions (e.g., stoichiometry, solvent purity) and document batch-to-batch variability. Collaborative validation across labs reduces methodological bias .

Q. What experimental designs elucidate the role of nitro and hydroxyl groups in the compound’s redox behavior or electrophilic reactivity?

  • Methodological Answer :
  • Electrochemical Studies : Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) reveals reduction potentials of nitro groups. Compare with analogues lacking hydroxyl substituents to assess electron-withdrawing effects.
  • Kinetic Isotope Effects (KIE) : Replace hydroxyl protons with deuterium to study hydrogen bonding’s role in reaction mechanisms.
  • Computational Modeling : Calculate Fukui indices to map nucleophilic/electrophilic sites. Simulate reaction pathways for nitration or hydroxylation to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.